1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol
Description
1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrimidine ring substituted with an ethylamino group at position 2 and a pyrrolidin-3-ol moiety at position 3. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrimidine derivatives, which are commonly used in kinase inhibitors and enzyme modulators .
Properties
IUPAC Name |
1-[2-(ethylamino)pyrimidin-4-yl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-11-10-12-5-3-9(13-10)14-6-4-8(15)7-14/h3,5,8,15H,2,4,6-7H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCWECQCJWNXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of 2-Ethylaminopyrimidine
The 2-ethylamino substituent is typically introduced early in the synthesis to avoid steric hindrance during subsequent coupling reactions. A common approach involves:
-
Chloropyrimidine precursor synthesis :
Representative Conditions :
| Step | Reagent/Condition | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| C2 Substitution | Ethylamine (2 eq), DIPEA (3 eq), DMF | 70°C | 18 | 78–85 |
Functionalization at C4
The C4 position must be activated for coupling with pyrrolidin-3-ol. Halogenation (Cl, Br) or sulfonation (OTf) is employed to enhance electrophilicity:
-
Chlorination : Treatment with POCl₃ in the presence of a catalyst (e.g., N,N-dimethylaniline) converts hydroxyl or amino groups to chlorides.
-
Bromination : POBr₃ or HBr/AcOH under reflux provides bromide leaving groups.
Pyrrolidin-3-ol Preparation
Pyrrolidin-3-ol is commercially available but can be synthesized via:
-
Epoxide ring-opening : Reaction of pyrrolidine epoxide with water under acidic or basic conditions.
-
Reduction of 3-pyrrolidinone : Catalytic hydrogenation (H₂, Pd/C) or borohydride reduction.
Optimized Reduction Protocol :
| Substrate | Reducing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 3-Pyrrolidinone | NaBH₄ (2 eq) | MeOH | 0°C → RT | 92 |
Coupling Pyrimidine and Pyrrolidin-3-ol
The critical C4–N bond formation employs nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling:
NAS Protocol
-
Reagents : 2-Ethylamino-4-chloropyrimidine, pyrrolidin-3-ol, NaH (base), DMF.
-
Mechanism : Deprotonation of pyrrolidin-3-ol generates a strong nucleophile, displacing chloride at C4.
Yield Optimization Data :
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 90 | 24 | 65 |
| KOtBu | THF | 80 | 18 | 58 |
| DBU | DMSO | 100 | 36 | 72 |
Buchwald-Hartwig Amination
For substrates with poor NAS reactivity, palladium catalysis enables C–N bond formation:
Purification and Characterization
-
Chromatography : Silica gel chromatography (EtOAc/hexanes gradient) removes unreacted starting materials and byproducts.
-
Crystallization : Recrystallization from ethanol/water improves purity.
-
Spectroscopic Validation :
-
¹H NMR : δ 8.2 (s, 1H, pyrimidine-H), 4.1–4.3 (m, 1H, pyrrolidine-OH), 3.5–3.7 (m, 2H, NCH₂).
-
MS (ESI+) : m/z 237.1 [M+H]⁺.
-
Scalability and Industrial Considerations
-
Cost Efficiency : NAS is preferred for large-scale synthesis due to lower catalyst costs.
-
Safety : POCl₃ handling requires strict moisture control and PPE.
-
Waste Management : Neutralization of acidic byproducts with NaOH minimizes environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed:
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- IUPAC Name: 1-(2-(ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol
- Molecular Formula: C10H16N4O
- Molecular Weight: 208.26 g/mol
- Canonical SMILES: CCNC1=NC=CC(=N1)N2CCCC(C2)O
These properties contribute to its reactivity and interactions with biological systems.
Scientific Research Applications
-
Medicinal Chemistry
- The compound is being investigated for its potential antimicrobial and anticancer properties. Preliminary studies indicate that it may inhibit the growth of various bacterial strains and cancer cell lines.
- Case Study: A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 8 µg/mL and 16 µg/mL, respectively.
-
Biological Activity
- The compound's interaction with biological targets suggests potential therapeutic applications in treating infections and cancer. It may modulate key signaling pathways involved in cell proliferation and apoptosis.
- Table 1: Antibacterial Activity of this compound
Compound Name Bacterial Strain MIC (µg/mL) This compound Staphylococcus aureus 8 Escherichia coli 16 Pseudomonas aeruginosa 32 -
Antifungal Activity
- In addition to antibacterial effects, this compound has shown antifungal activity against pathogens like Candida albicans and Aspergillus niger.
- Table 2: Antifungal Activity
Compound Name Fungal Strain MIC (µg/mL) This compound Candida albicans 15 Aspergillus niger 20 -
Chemical Synthesis
- The compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its structure allows for various chemical modifications, making it valuable in pharmaceutical development.
- The synthesis typically involves the formation of the pyrimidine ring followed by nucleophilic substitution to introduce the ethylamino group.
-
Industrial Applications
- Beyond medicinal uses, this compound has potential applications in developing new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as mutant IDH proteins. The compound binds to these proteins, inhibiting their activity and thereby affecting cellular processes related to cell proliferation and metabolism . This mechanism is particularly relevant in the context of cancer research, where mutant IDH proteins play a crucial role .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol but differ in substituents, leading to distinct physicochemical and biological properties:
Substituent Effects on Reactivity and Bioactivity
- Ethylamino vs. Chloro (Position 2): The ethylamino group in the target compound enables hydrogen bonding and protonation at physiological pH, unlike the electronegative chloro substituent in analogues (e.g., CAS 1083089-94-4), which may enhance reactivity in cross-coupling reactions but reduce target affinity .
- Hydroxyl vs. Ethoxy (Pyrrolidine Position 3): The hydroxyl group in the target compound improves water solubility compared to the ethoxy group in CAS 2098116-46-0, which increases lipophilicity and membrane permeability but may reduce polar interactions .
- Chiral vs. Achiral Centres: Enantiomers like (R)- and (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol (CAS 1379439-07-2, 1083089-94-4) exhibit distinct binding affinities in chiral environments, whereas the target compound’s ethylamino group lacks stereochemical complexity .
Biological Activity
1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- CAS Number : 1206969-24-5
- Molecular Weight : 232.28 g/mol
This compound features a pyrimidine ring substituted with an ethylamino group and a pyrrolidine moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains, particularly those resistant to conventional antibiotics. Its mechanism appears to involve the inhibition of specific enzymes critical for bacterial survival.
- Inhibition Studies : In vitro studies have indicated that this compound can inhibit key enzymes such as pyrophosphatases, which are involved in bacterial metabolism. This inhibition is crucial for developing new antibacterial agents .
Antimicrobial Efficacy
A series of studies have evaluated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 6.25 | |
| Escherichia coli | 12.5 | |
| Mycobacterium tuberculosis | 3.12 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against drug-resistant strains.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study on Tuberculosis : A study conducted on Mycobacterium tuberculosis demonstrated that this compound could reduce bacterial load significantly in vitro, suggesting its potential as a novel treatment for tuberculosis .
- Synergistic Effects : Research has shown that when combined with traditional antibiotics, this compound enhances their efficacy, indicating a synergistic effect that could be beneficial in treating resistant infections .
Q & A
Q. What are the foundational synthetic routes for 1-(2-(ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol, and how are intermediates purified?
A typical synthesis involves coupling pyrimidine derivatives with pyrrolidin-3-ol precursors under reflux conditions. For example, analogous procedures use xylene as a solvent under prolonged reflux (25–30 hours), followed by alkaline workup (5% NaOH) to separate organic layers. Purification via recrystallization from methanol is common to isolate crystalline intermediates . Chlorinated pyrimidine analogs, such as (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol (CAS 1379439-07-2), are often synthesized as precursors, suggesting similar protocols may apply for ethylamino-substituted variants .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
Standard characterization includes nuclear magnetic resonance (NMR) for verifying substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray powder diffraction (XRPD) can validate crystallinity, as demonstrated for structurally related pyrrolidinone derivatives (e.g., peak intensity tables in XRPD patterns) . Infrared (IR) spectroscopy may identify hydroxyl and amine functional groups.
Q. What safety precautions are necessary during handling?
While specific data for this compound is limited, structurally similar aminopyrimidines require irritant mitigation (e.g., gloves, eye protection). General protocols include working in a fume hood, avoiding inhalation, and using Na₂SO₄ for drying during synthesis to minimize moisture-sensitive side reactions .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics for pyrimidine functionalization. The ICReDD framework integrates reaction path searches with experimental feedback loops to prioritize conditions, reducing trial-and-error approaches. For instance, hybrid computational-informatic workflows narrow optimal parameters like solvent polarity or catalyst loading . Predictive tools like PISTACHIO and REAXYS databases enable retrosynthetic planning, identifying feasible precursors (e.g., ethylamine-modified pyrimidines) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Discrepancies may arise from dynamic effects like rotameric equilibria or hydrogen bonding. Advanced techniques include variable-temperature NMR to probe conformational changes and 2D experiments (COSY, HSQC) to assign coupling networks. For stereochemical ambiguities, circular dichroism (CD) or X-ray crystallography (as in ) provides definitive resolution.
Q. How does hygroscopicity impact experimental reproducibility, and how is it mitigated?
The pyrrolidin-3-ol moiety may introduce hygroscopicity, altering reaction kinetics or crystallization. Controlled environments (e.g., argon gloveboxes) and anhydrous solvents (distilled over molecular sieves) are essential. Karl Fischer titration monitors residual water, while dynamic vapor sorption (DVS) studies quantify moisture uptake .
Q. What reactor designs enhance scalability for multi-step syntheses?
Continuous-flow systems improve heat/mass transfer for exothermic steps (e.g., amine coupling). Membrane reactors enable in situ separation of intermediates, reducing purification bottlenecks. Computational fluid dynamics (CFD) simulations optimize parameters like residence time and mixing efficiency, aligning with CRDC classifications for reactor design .
Q. How are catalytic systems selected for enantioselective modifications of the pyrrolidine ring?
Chiral ligands (e.g., BINOL-derived catalysts) or enzymatic methods (e.g., lipases) can induce asymmetry. Screening via high-throughput experimentation (HTE) identifies optimal catalysts, while mechanistic studies (kinetic isotope effects, DFT) elucidate stereochemical control points. For example, enantiomeric excess (ee) is validated via chiral HPLC or NMR with chiral shift reagents .
Methodological Notes
- Data Contradiction Analysis : Cross-validate spectral data with computational models (e.g., comparing experimental vs. calculated NMR shifts) .
- Experimental Design : Employ Design of Experiments (DoE) to assess interactions between variables (temperature, stoichiometry) .
- Safety Protocols : Align with REACH guidelines for waste disposal and emergency response .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
